Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
Overview
Description
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a chemical compound used as an intermediate in the synthesis of pharmaceuticals .
Synthesis Analysis
This compound is designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material and is obtained via a multiple synthesis route . It is also used in the preparation of Dabigatran, a medication used to treat and prevent blood clots .Molecular Structure Analysis
The molecular structure of this compound has been characterized by IR, 1H NMR, and single crystal X-ray crystallography . The benzene ring in the compound is twisted by 63.29 (15)° with respect to the pyridine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 333.303, a density of 1.3±0.1 g/cm3, a boiling point of 443.1±45.0 °C at 760 mmHg, and a melting point of 106 °C .Scientific Research Applications
Synthesis and Structural Analysis
- A study by Liu et al. (2019) described the synthesis of a related compound, ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, and its structural characterization. This compound showed potential anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).
Pharmaceutical Synthesis
- Various studies have focused on the synthesis of Dabigatran Etexilate, a drug used for thromboembolic diseases. Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a key intermediate in these syntheses:
- Huansheng (2013) and Bohua (2012) discussed different synthesis methods, emphasizing improvements in yield and industrial applicability (Huansheng, 2013); (Bohua, 2012).
- Ya-juan (2012) also worked on synthesizing Dabigatran Etexilate Mesylate, an improvement over the existing methods with higher yield and simpler purification processes (Ya-juan, 2012).
Crystallography
- The crystal structure of a similar compound, Dabigatran Etexilate Tetrahydrate, was analyzed by Liu et al. (2012), providing insights into molecular interactions and configurations (Liu et al., 2012).
Biochemical Applications
- Liu et al. (1996) synthesized various derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which showed potential as inhibitors of CDP reductase activity and had cytotoxicity against L1210 leukemia (Liu et al., 1996).
Fluorescence Derivatisation
- Frade et al. (2007) explored the use of a related compound for fluorescent derivatisation of amino acids. This work demonstrated the potential of such compounds in biological assays due to their strong fluorescence characteristics (Frade et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-[[4-(ethylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-3-20-15-9-8-14(13-16(15)23(26)27)19(25)22(12-10-18(24)28-4-2)17-7-5-6-11-21-17/h5-9,11,13,20H,3-4,10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXHIELHMGBXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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